molecular formula C21H20N2O3S B3742339 N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B3742339
M. Wt: 380.5 g/mol
InChI Key: IGOKZXPJYXGSNX-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide” is a chemical compound with the molecular formula C20H18N2O3S . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various functional groups. The molecule contains a sulfonyl group attached to an amino group, which is further attached to a benzamide group . The electronic structure of similar molecules has been investigated using PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 366.43 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources I found.

Mechanism of Action

As an agonist of the CB1 receptor, N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-2201 binds to and activates the receptor, leading to a cascade of downstream signaling events. This activation of the CB1 receptor results in the modulation of various physiological processes, including appetite, pain perception, and mood.
Biochemical and Physiological Effects:
This compound-2201 has been shown to have a range of biochemical and physiological effects in various studies. It has been found to increase food intake and induce hyperphagia in rats, indicating its potential as a treatment for appetite disorders. It has also been shown to have analgesic effects, reducing pain perception in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-2201 in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise and specific modulation of the endocannabinoid system. However, one limitation of using this compound-2201 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-2201. One potential avenue is the investigation of its effects on the immune system, as there is evidence to suggest that the endocannabinoid system plays a role in immune regulation. Additionally, further studies are needed to fully elucidate the mechanisms underlying this compound-2201's analgesic effects and its potential as a treatment for pain disorders.
In conclusion, this compound-2201 is a synthetic cannabinoid that has gained popularity as a research chemical in the field of pharmacology. Its potent agonistic activity at the CB1 receptor has made it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. While it has several advantages for lab experiments, its potential for off-target effects must be considered. There are several future directions for research involving this compound-2201, including investigation of its effects on the immune system and its potential as a treatment for pain disorders.

Scientific Research Applications

N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-2201 has been widely used as a research chemical in the field of pharmacology. Its potent agonistic activity at the CB1 receptor has made it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-10-12-18(13-11-15)27(25,26)23-20-9-4-3-8-19(20)21(24)22-17-7-5-6-16(2)14-17/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKZXPJYXGSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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